molecular formula C12H12O4 B15489297 Ethyl 2-formyl-3-oxo-2-phenylpropanoate CAS No. 5468-86-0

Ethyl 2-formyl-3-oxo-2-phenylpropanoate

Cat. No.: B15489297
CAS No.: 5468-86-0
M. Wt: 220.22 g/mol
InChI Key: BKEYDPIYDDXNQY-UHFFFAOYSA-N
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Description

Ethyl 2-formyl-3-oxo-2-phenylpropanoate is a high-purity chemical compound provided for use in scientific and analytical research. This product is characterized by its molecular formula, C12H12O4 , and a molecular weight of 220.221 g/mol . Key physical properties include a density of approximately 1.176 g/cm³ and a boiling point of 311°C at 760 mmHg . This compound is intended for use as a research standard in laboratory settings. It is suitable for applications such as analytical method development, method validation (AMV), and Quality Control (QC) procedures during the synthesis and formulation stages in various industries . As a building block in organic synthesis, it can be used to explore novel chemical reactions and synthesize more complex molecular structures for research purposes. For Research Use Only (RUO) . This product is a chemical reagent and is not intended for diagnostic or therapeutic uses, or for human use. Ensure all handling and storage procedures adhere to the relevant safety guidelines for laboratory chemicals.

Properties

CAS No.

5468-86-0

Molecular Formula

C12H12O4

Molecular Weight

220.22 g/mol

IUPAC Name

ethyl 2-formyl-3-oxo-2-phenylpropanoate

InChI

InChI=1S/C12H12O4/c1-2-16-11(15)12(8-13,9-14)10-6-4-3-5-7-10/h3-9H,2H2,1H3

InChI Key

BKEYDPIYDDXNQY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C=O)(C=O)C1=CC=CC=C1

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares ethyl 2-formyl-3-oxo-2-phenylpropanoate with structurally related β-keto esters, focusing on substituent effects, physical properties, and applications.

Structural Analogs with Halogen Substituents

  • Ethyl 2-fluoro-3-oxo-3-phenylpropanoate (): Formula: C₁₁H₁₁FO₃ Substituents: Fluoro at position 2, phenyl at position 3. Molecular Weight: 210.2 g/mol. This analog is used in research and production at various scales .
  • Ethyl 2-chloro-3-oxopropanoate (): Formula: C₅H₇ClO₃. Substituents: Chloro at position 2. Key Differences: Lacks the phenyl group, reducing aromatic conjugation. The chloro group is a stronger leaving group than formyl, favoring elimination or substitution reactions. Applications include synthetic intermediates for agrochemicals .

Phenyl-Containing Analogs

  • Ethyl 3-oxo-2-phenylpropanoate (): Formula: C₁₁H₁₂O₃. Substituents: Phenyl at position 2, ketone at position 3. Key Differences: Absence of the formyl group reduces electrophilicity at position 2, limiting its utility in condensation reactions. This compound serves as a precursor in multicomponent reactions .
  • Ethyl 2-oxo-3,3-diphenylpropanoate (): Formula: C₁₇H₁₆O₃. Substituents: Two phenyl groups at position 3. Molecular Weight: 268.3 g/mol. This compound is classified under β-keto esters with research-grade specifications .

Heteroatom-Substituted Analogs

  • Ethyl 3-oxo-2-phenylsulfanylpropanoate (): Formula: C₁₁H₁₂O₃S. Substituents: Sulfanyl (S-) group at position 2. Molecular Weight: 224.27 g/mol. Key Differences: The sulfanyl group introduces sulfur’s nucleophilic character, enabling thiol-ene click chemistry or metal coordination, distinct from the formyl group’s electrophilic nature .
  • Ethyl 3-oxo-2-phenyl-3-((1-phenylethyl)amino)propanoate (): Formula: C₁₉H₂₁NO₃. Substituents: Amino group at position 3. Molecular Weight: 311.15 g/mol. Melting Point: 82–84°C. Key Differences: The amino group enables hydrogen bonding and participation in Schiff base formation.

Comparative Data Table

Compound Name Formula Molecular Weight (g/mol) Key Substituents Applications/Properties Evidence Source
This compound Not provided Not provided 2-formyl, 3-oxo, 2-phenyl Synthetic intermediate (hypothesized) -
Ethyl 2-fluoro-3-oxo-3-phenylpropanoate C₁₁H₁₁FO₃ 210.2 2-fluoro, 3-oxo, 3-phenyl Research/Production
Ethyl 2-chloro-3-oxopropanoate C₅H₇ClO₃ 150.56 2-chloro, 3-oxo Agrochemical intermediates
Ethyl 3-oxo-2-phenylpropanoate C₁₁H₁₂O₃ 192.21 3-oxo, 2-phenyl Multicomponent reactions
Ethyl 2-oxo-3,3-diphenylpropanoate C₁₇H₁₆O₃ 268.3 2-oxo, 3,3-diphenyl Pharmaceutical research
Ethyl 3-oxo-2-phenylsulfanylpropanoate C₁₁H₁₂O₃S 224.27 3-oxo, 2-phenylsulfanyl Coordination chemistry

Key Findings and Implications

  • Substituent Effects: The formyl group in the target compound enhances electrophilicity, favoring condensations (e.g., Knoevenagel reactions), while halogen substituents (F, Cl) improve stability or reactivity in substitutions.
  • Applications : Structural analogs are utilized in pharmaceuticals (), agrochemicals (), and coordination chemistry (), suggesting broad utility for the target compound in similar domains.

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